4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, which are structurally similar to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the preparation of 1,3,5-triazine 4-aminobenzoic acid derivatives by conventional method or by using microwave irradiation .Scientific Research Applications
Biosynthesis of Natural Products
4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid is related to benzoic acid, which plays a crucial role in the biosynthesis of natural products such as zaragozic acid A, paclitaxel (taxol), and cocaine. Benzoic acid serves as a building block in these biosynthetic pathways, contributing to the formation of various polyketides in both prokaryotic microorganisms and eukaryotes (Garcia-Bernardo et al., 2004).
Antibacterial Activity
Compounds derived from the synthesis involving benzoic acid, such as this compound, have demonstrated antibacterial activity. A study on the synthesis and characterization of related compounds revealed significant antimicrobial activity against various bacteria, including E. coli (Banday et al., 2010).
Spectroscopic and Structural Studies
Spectroscopic and structural studies of compounds related to this compound, such as 4-(3-Benzoylthioureido)benzoic acid, provide valuable insights into their chemical properties and potential applications in research and technology. These studies include crystallographic analysis and various spectroscopic techniques (Aydın et al., 2010).
Liquid Crystalline Behavior
Research into liquid crystalline complexes related to benzoic acid derivatives, including those with polar cyano groups, highlights the potential of these compounds in the development of supramolecular liquid crystals. These studies focus on the thermal behavior and phase characterizations of such complexes (Alaasar & Tschierske, 2019).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds utilizing derivatives of benzoic acid, such as 4-(2-cyanoacetamido)benzoic acid, has been explored. These compounds have potential applications in various fields due to their diverse chemical structures (Fadda et al., 2012).
Mechanism of Action
Target of Action
PABA derivatives have been found to exhibit various biological activities, including antimicrobial and cytotoxic effects . They may target a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi .
Mode of Action
Paba derivatives are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, PABA derivatives might affect these pathways, leading to a disruption in the growth and reproduction of the targeted organisms.
Result of Action
Paba derivatives have been found to exhibit antimicrobial and cytotoxic effects .
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c16-9-11(8-13-2-1-7-21-13)14(18)17-12-5-3-10(4-6-12)15(19)20/h1-8H,(H,17,18)(H,19,20)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZRBNKJTHMULO-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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